3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-3-ol hydrochloride
Overview
Description
3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-3-ol hydrochloride is a useful research compound. Its molecular formula is C9H16ClN3O2 and its molecular weight is 233.69 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases . They are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This allows the compound to efficiently explore the pharmacophore space due to sp3-hybridization , potentially leading to various interactions with its targets.
Biochemical Pathways
Compounds containing a pyrrolidine ring or an oxadiazole scaffold have been reported to interact with various biochemical pathways . For instance, 1,3,4-oxadiazole derivatives have been reported to inhibit various enzymes that contribute to cancer cell proliferation .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring or an oxadiazole scaffold have been associated with a wide range of biological activities .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-3-ol hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in this compound allows it to explore the pharmacophore space efficiently, contributing to the stereochemistry and three-dimensional coverage of the molecule . The oxadiazole moiety is known for its interactions with enzymes such as carbonic anhydrase, which is related to cancer therapy . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the oxadiazole moiety has been shown to exhibit antibacterial and antifungal activities, which can affect cellular processes in pathogenic microorganisms . Additionally, the pyrrolidine ring’s stereogenicity can lead to different biological profiles, affecting how cells respond to the compound .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The oxadiazole moiety is known to bind to the active sites of enzymes, leading to inhibition of their activity . Additionally, the pyrrolidine ring can interact with enantioselective proteins, influencing the binding mode and biological activity of the compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that oxadiazole derivatives can exhibit stable antibacterial activity over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antibacterial or antifungal activity . At higher doses, toxic or adverse effects may be observed. The threshold effects and toxicology studies are essential to determine the safe and effective dosage range for this compound in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The oxadiazole moiety is known to participate in metabolic reactions, influencing metabolic flux and metabolite levels . The pyrrolidine ring’s interactions with enzymes can also affect the compound’s metabolic pathways, leading to different biological outcomes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The oxadiazole moiety can interact with specific transporters, affecting the compound’s localization and accumulation in cells . Additionally, the pyrrolidine ring’s stereochemistry can influence the transport and distribution patterns of the compound .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The oxadiazole moiety can direct the compound to specific compartments or organelles within the cell . The pyrrolidine ring’s interactions with cellular components can also influence its subcellular localization and activity .
Properties
IUPAC Name |
3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-6(2)7-11-8(14-12-7)9(13)3-4-10-5-9;/h6,10,13H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRISWZQRJQULHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2(CCNC2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803586-91-5 | |
Record name | 3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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